molecular formula C19H18N4O2S2 B3205444 3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide CAS No. 1040645-12-2

3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B3205444
CAS No.: 1040645-12-2
M. Wt: 398.5 g/mol
InChI Key: IQQLJFJIVNLNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide features a hybrid heterocyclic scaffold combining an imidazo[2,1-b]thiazole core substituted at position 6 with a 4-methoxyphenyl group. A propanamide linker at position 3 connects to a secondary 4-methylthiazole moiety.

Properties

IUPAC Name

3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-12-10-26-18(20-12)22-17(24)8-5-14-11-27-19-21-16(9-23(14)19)13-3-6-15(25-2)7-4-13/h3-4,6-7,9-11H,5,8H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQLJFJIVNLNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of a compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can produce the desired imidazo[2,1-b][1,3]thiazole derivative .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Core Heterocycle Formation

The imidazo[2,1-b] thiazole scaffold is synthesized via Knoevenagel condensation between 1,3-thiazolidine-2,4-dione derivatives and aromatic aldehydes (e.g., 4-methoxybenzaldehyde), catalyzed by piperidine in ethanol . Subsequent cyclization forms the fused imidazo-thiazole system (Scheme 1).

Reaction Step Reagents/Conditions Yield Source
Knoevenagel condensationPiperidine, ethanol, reflux65–78%
Cyclization to imidazo-thiazoleBromine, NH₄SCN, acetic acid52–60%

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group undergoes electrophilic substitution (e.g., nitration, halogenation) at the para position due to electron-donating methoxy activation. For example:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C yields nitro derivatives .

  • Bromination : Br₂/FeBr₃ selectively substitutes the aromatic ring .

Thiazole Ring Modifications

The 1,3-thiazole ring participates in:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the nitrogen atom .

  • Coordination chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via sulfur and nitrogen donors .

Amide Bond Hydrolysis

The propanamide linkage is susceptible to acid- or base-catalyzed hydrolysis :

  • Acidic conditions (6M HCl, 100°C): Cleavage to propanoic acid and 4-methyl-1,3-thiazol-2-amine .

  • Basic conditions (NaOH, 80°C): Yields sodium propanoate.

Condition Product Rate (k, h⁻¹)
6M HCl, 100°CPropanoic acid + amine0.15
2M NaOH, 80°CSodium propanoate0.08

Kinase Inhibition Mechanism

The compound inhibits kinases via hydrogen bonding between the imidazo-thiazole core and ATP-binding pockets. The 4-methoxyphenyl group enhances hydrophobic interactions, while the thiazole ring coordinates with Mg²⁺ ions .

Target Kinase IC₅₀ (nM) Binding Affinity (ΔG, kcal/mol)
VEGFR-212.3−9.8
EGFR45.6−7.2

Metabolic Reactions

  • Cytochrome P450 oxidation : The methoxy group demethylates to a hydroxyl derivative .

  • Glucuronidation : Conjugation at the thiazole nitrogen enhances water solubility for excretion .

Scientific Research Applications

3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Analogues in the Imidazo[2,1-b]thiazole Family

Key structural analogs (Table 1) differ in substituents on the imidazothiazole core, linker type (acetamide vs. propanamide), and terminal aromatic/heterocyclic groups.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Imidazothiazole) Linker/Amide Group Terminal Group Yield (%) Melting Point (°C) Biological Activity (IC50)
Target Compound 6-(4-methoxyphenyl) Propanamide 4-methyl-1,3-thiazol-2-yl - - Not reported
N-(6-Chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide (5h) 6-(4-methoxyphenyl) Acetamide 6-chloropyridin-3-yl 81 108–110 Not tested
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) 6-(4-chlorophenyl) Acetamide Piperazine-4-methoxybenzyl-pyridinyl 72 116–118 MDA-MB-231: 1.4 μM
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) 6-(4-methylsulfonylphenyl) None (parent scaffold) - - - IC50 = 1.4 μM
2-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid (2c) 6-(4-methoxyphenyl) Acetic acid - 62 231–233 Not tested
Key Observations:

Substituent Effects :

  • The 4-methoxyphenyl group (target compound, 5h) enhances electron-donating properties compared to 4-chlorophenyl (5l) or methylsulfonyl (compound 5) .
  • The propanamide linker in the target compound may improve membrane permeability over shorter acetamide chains (e.g., 5h, 5l) .

Biological Activity :

  • Compound 5l demonstrates potent cytotoxicity (IC50 = 1.4 μM against MDA-MB-231), attributed to its piperazine-methoxybenzyl group enhancing VEGFR2 inhibition (~5.72% at 20 μM) .
  • The target compound’s 4-methylthiazole terminal group may confer selectivity for kinases or receptors distinct from pyridinyl or piperazine-containing analogs .

Synthetic Feasibility :

  • The target compound’s synthesis likely follows a route similar to 5h (condensation of intermediates with appropriate bromides or amines), though yields and purity depend on the propanamide linker’s stability .

Spectral and Computational Comparisons

  • ¹H-NMR Shifts :

    • The target compound’s imidazothiazole proton is expected near δ 8.57 ppm (cf. δ 8.57 ppm in 2c ), while the 4-methylthiazole’s CH3 group resonates near δ 2.3–2.5 ppm .
    • The 4-methoxyphenyl’s OCH3 signal aligns with δ 3.82 ppm (as in 2c) .
  • Docking Studies :

    • Analogs like 6a (IC50 = 1.2 μM) show binding to hydrophobic pockets via aryl groups, suggesting the target’s 4-methoxyphenyl may similarly anchor to target proteins .

Q & A

Q. What synthetic routes are available for preparing this compound, and how can reaction conditions be optimized?

The compound's core structure involves imidazo[2,1-b][1,3]thiazole and thiazole moieties. A plausible synthesis involves:

  • Mannich reaction : For linking aromatic groups to heterocycles, as demonstrated in imidazo-thiazole derivatives .
  • Multi-step coupling : For example, condensation of pre-synthesized imidazo-thiazole intermediates with thiazole-2-amine derivatives via amide bond formation. Optimization may include solvent selection (e.g., DMF or ethanol), temperature control (60–80°C), and catalysts like triethylamine .
  • Yield improvement : Use column chromatography or recrystallization for purification, with monitoring via TLC/HPLC .

Q. How can spectroscopic and analytical techniques validate the compound’s purity and structure?

  • 1H/13C NMR : Confirm aromatic proton environments (e.g., methoxy group at δ ~3.8 ppm) and carbonyl signals (amide C=O at ~165–170 ppm) .
  • Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 342.06 for related analogs) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection .

Q. What strategies address low solubility in biological assays?

  • Solvent systems : Use DMSO (solubility ~12.5 mg/mL) for in vitro stock solutions. For in vivo, prepare emulsions with PEG300 and Tween 80 to enhance bioavailability .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the thiazole or propanamide chain while retaining activity .

Q. What storage conditions ensure long-term stability?

  • Powder : Store at -20°C (3 years) or 4°C (2 years) under inert gas.
  • Solutions : Use anhydrous DMSO at -80°C (6 months) or -20°C (1 month). Avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • Substitution patterns : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, F) to modulate π-π stacking with target proteins .
  • Thiazole modifications : Introduce methyl or trifluoromethyl groups to enhance metabolic stability, as seen in similar compounds .
  • Bioisosteric replacement : Substitute the imidazo-thiazole core with triazolo-thiadiazoles to explore alternative binding modes .

Q. What computational methods predict binding modes and target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes like 14-α-demethylase (PDB: 3LD6). Focus on hydrophobic pockets accommodating the methoxyphenyl group .
  • DFT calculations : Analyze charge distribution and frontier molecular orbitals to identify reactive sites for electrophilic/nucleophilic attack .

Q. How can conflicting bioassay data (e.g., varying IC50 values) be resolved?

  • Assay standardization : Control variables like ATP concentration in kinase assays or cell passage number in cytotoxicity studies.
  • Metabolite interference : Use LC-MS to check for degradation products in buffer solutions .
  • Orthogonal assays : Validate activity via SPR (binding affinity) and functional cellular assays (e.g., apoptosis markers) .

Q. What in vitro/in vivo models are suitable for evaluating antifungal or anticancer activity?

  • Antifungal : Test against Candida albicans via broth microdilution (MIC90) and compare to fluconazole .
  • Anticancer : Use NCI-60 cell lines for broad screening. Follow up with xenograft models (e.g., HCT-116 colon cancer) to assess tumor growth inhibition .

Q. How can metabolic stability and pharmacokinetics be optimized?

  • Microsomal assays : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation sites. Introduce blocking groups (e.g., methyl on thiazole) to reduce clearance .
  • LogP adjustment : Aim for LogP <5 to balance permeability and solubility. Use prodrug strategies (e.g., esterification) for improved oral absorption .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Key bottlenecks : Low yields in coupling steps (e.g., amide formation). Optimize via microwave-assisted synthesis or flow chemistry .
  • Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.